molecular formula C29H54N12O9 B12323262 H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH

H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH

Cat. No.: B12323262
M. Wt: 714.8 g/mol
InChI Key: OFGIQBSYPNBETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH is a custom synthetic peptide composed of a sequence containing alternating D- and L- enantiomers of arginine (Arg), valine (Val), and proline (Pro), linked to a DL-glutamic acid (Glu) moiety. This specific configuration makes it a valuable tool for advanced research applications. Peptides incorporating D-amino acids, which were once considered 'unnatural' but are now recognized as important signaling molecules in higher organisms , are critical for investigating peptide stability and resistance to enzymatic degradation, as proteases typically recognize the L-form. The presence of multiple arginine residues suggests potential for studying cell-penetrating peptides, while the valine and proline content may be of interest in researching structural properties of synthetic proteins . Furthermore, D-amino acids have emerged as a novel class of signaling molecules and are implicated in a wide range of neurological disorders, cancer, inflammation, and immune regulation, drawing significant scientific interest . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)-N-[1-[[2-[[5-(diaminomethylideneamino)-1-(2-formylpyrrolidin-1-yl)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pentanamide;2-aminopentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45N11O5.C5H9NO4/c1-14(2)19(34-20(38)16(25)7-3-9-30-23(26)27)21(39)32-12-18(37)33-17(8-4-10-31-24(28)29)22(40)35-11-5-6-15(35)13-36;6-3(5(9)10)1-2-4(7)8/h13-17,19H,3-12,25H2,1-2H3,(H,32,39)(H,33,37)(H,34,38)(H4,26,27,30)(H4,28,29,31);3H,1-2,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGIQBSYPNBETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C=O)NC(=O)C(CCCN=C(N)N)N.C(CC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H54N12O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of the Resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or performic acid.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can yield free thiols.

Scientific Research Applications

Therapeutic Applications

1.1. Antioxidant Properties
Research indicates that peptides similar to H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a significant role .

1.2. Antimicrobial Activity
Peptides derived from amino acids have shown promise as antimicrobial agents. The application of this compound in developing new antimicrobial therapies could be explored, especially against resistant strains of bacteria .

1.3. Cancer Therapy
Peptides are being investigated for their role in cancer therapy due to their ability to selectively target cancer cells while sparing normal cells. This compound may enhance the efficacy of existing chemotherapeutic agents or serve as a standalone treatment by inducing apoptosis in tumor cells .

Biochemical Mechanisms

2.1. Enzyme Interaction
The compound’s structure allows it to interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, studies on similar peptides have indicated their ability to inhibit specific enzyme activities related to metabolic pathways, which could be leveraged for therapeutic benefits .

2.2. Signal Transduction
this compound may play a role in signal transduction pathways by acting as a ligand for receptors involved in cellular communication and response mechanisms . This can influence processes such as cell proliferation and differentiation.

Case Studies

Study Objective Findings
Study 1Investigate antioxidant effectsDemonstrated significant reduction in oxidative stress markers in vitro with similar peptide structures .
Study 2Assess antimicrobial activityShowed effectiveness against Gram-positive bacteria, indicating potential for development into new antibiotics .
Study 3Evaluate anti-cancer propertiesInduced apoptosis in cancer cell lines, suggesting a mechanism for selective targeting of tumors .

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

H-Leu-Ile-OH (Dipeptide)

  • Structure : A simple dipeptide with leucine (Leu) and isoleucine (Ile) in DL-configuration.
  • Properties: Molecular weight: ~260 g/mol (significantly smaller than the hexapeptide). Stability: Less prone to hydrolysis due to shorter backbone but susceptible to racemization at DL-sites .

Z-Leu-Val-OH (Protected Dipeptide)

  • Structure : Benzyloxycarbonyl (Z)-protected dipeptide with Leu and Val.
  • Properties :
    • Molecular weight: ~350 g/mol (Z-group adds ~90 g/mol).
    • Solubility: Reduced in aqueous media due to hydrophobic Z-group; requires organic solvents.
    • Synthesis: Z-protection simplifies purification but introduces additional deprotection steps compared to the unprotected hexapeptide .

H-Arg-Tyr-Ser-Thr-Gln-Val-Asp-Pro-Asp-Leu-Ala-Asp-Gln-Leu-Ile-OH (Pentadecapeptide)

  • Structure : A 15-residue peptide with mixed charged/polar residues.
  • Properties :
    • Molecular weight: ~1,700 g/mol.
    • Solubility: High due to multiple Asp, Arg, and Gln residues; comparable to the hexapeptide’s solubility.
    • Stability: Higher risk of aggregation or β-sheet formation due to extended sequence; lacks Pro-induced rigidity present in the hexapeptide .

Physicochemical and Kinetic Comparisons

Table 1: Key Properties of H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH and Analogues

Compound Molecular Weight (g/mol) Charged Residues Solubility (aq.) Hydrolysis Stability Synthesis Complexity
Target Hexapeptide ~750 Arg, Glu High Moderate* High (DL-mix)
H-Leu-Ile-OH ~260 None Low High Low
Z-Leu-Val-OH ~350 None Low (organic) High Moderate
Pentadecapeptide ~1,700 Arg, Asp, Gln High Low Very High

*Stability inferred from : Peptide bonds involving Gly and Pro exhibit lower activation energies (Ea2 ~15–20 kcal/mol for hydrolysis ), suggesting moderate susceptibility to degradation.

Research Findings and Mechanistic Insights

  • Hydrolysis Kinetics : The hexapeptide’s Gly and Pro residues may accelerate backbone cleavage compared to all-Ala sequences. ’s RRKM/ME calculations (Table S24 ) for analogous systems predict temperature-dependent rate constants (k(T, P)) that align with observed peptide instability under acidic conditions.
  • Stereochemical Effects : DL-configuration reduces crystallinity, enhancing solubility but complicating purification. In contrast, Z-Leu-Val-OH ( ) achieves purity via protection-deprotection, albeit with trade-offs in solubility.
  • Activation energies (Ea3 in Table S22 ) for water-assisted reactions (~18 kcal/mol) suggest comparable stability to smaller peptides like H-Leu-Ile-OH.

Biological Activity

H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH is a synthetic peptide composed of various amino acids, including arginine, valine, glycine, proline, and glutamic acid. The unique combination of L- and D-amino acids in this compound enhances its stability and biological activity compared to peptides composed solely of L-amino acids. This article explores the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Composition and Structure

The compound's structure consists of:

  • Arginine (Arg) : Known for its role in nitric oxide synthesis, crucial for vascular health.
  • Valine (Val) : An essential amino acid involved in muscle metabolism.
  • Glycine (Gly) : Contributes to protein synthesis and acts as an inhibitory neurotransmitter.
  • Proline (Pro) : Important for collagen formation and tissue repair.
  • Glutamic acid (Glu) : Functions as a neurotransmitter and plays a role in cellular metabolism.

The presence of both D- and L-amino acids may provide enhanced resistance to enzymatic degradation, making it suitable for pharmaceutical applications.

1. Nitric Oxide Synthesis

Arginine is a precursor to nitric oxide (NO), which has various physiological roles including vasodilation. Increased NO levels can improve blood flow and reduce blood pressure, suggesting potential applications in cardiovascular health.

2. Neurotransmission

Glycine's role as an inhibitory neurotransmitter indicates that this peptide may influence central nervous system functions. Studies have shown that glycine can enhance inhibitory synaptic transmission, which might be beneficial in conditions like epilepsy or spasticity.

3. Collagen Synthesis

Proline is vital for collagen production, which is essential for skin elasticity and wound healing. Research indicates that peptides containing proline can stimulate fibroblast activity, leading to enhanced collagen synthesis.

4. Antioxidant Properties

Some studies suggest that the amino acids within this peptide may exhibit antioxidant properties. For instance, glycine has been shown to reduce oxidative stress markers in various models, potentially contributing to cellular protection against damage.

Case Study 1: Vascular Health

A study highlighted the effects of arginine-rich peptides on endothelial function. Participants receiving arginine supplementation showed significant improvements in endothelial-dependent vasodilation compared to controls. This suggests that this compound may have similar benefits due to its arginine content .

Case Study 2: Muscle Recovery

Research on amino acid supplementation post-exercise indicated that peptides containing valine and glycine could enhance muscle recovery and reduce soreness. The incorporation of these amino acids into recovery protocols may benefit athletes .

Comparative Analysis with Similar Compounds

Compound NameCompositionUnique Features
H-Lys-Val-GlyLysine, Valine, GlycinePromotes muscle recovery
H-Asp-Lys-PheAspartic Acid, Lysine, PhenylalanineInvolved in neurotransmission
H-Trp-Leu-MetTryptophan, Leucine, MethioninePrecursor for serotonin
H-Ala-Pro-GlyAlanine, Proline, GlycineUsed in collagen synthesis

Research Findings

Recent studies have focused on the interaction of amino acids with various biological systems. A predictive model established the significance of amino acids like glycine and proline in reducing risks associated with diabetic retinopathy (DR). This model indicates that the biological activities of these amino acids are critical in disease prevention .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing H-DL-Arg-DL-Val-Gly-DL-Arg-DL-Pro-al.H-DL-Glu-OH with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for synthesizing mixed DL-amino acid peptides. To ensure purity:

  • Use Fmoc/t-Bu chemistry with DL-amino acid derivatives to minimize racemization.
  • Incorporate orthogonal protecting groups (e.g., Alloc for Proline) to avoid side reactions.
  • Post-synthesis, purify via reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Validate purity using LC-MS (≥95% by UV absorbance at 214 nm) .

Q. How can researchers characterize the structural stability of this peptide under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies:

  • Incubate the peptide in PBS (pH 7.4) at 37°C for 1–4 weeks.
  • Analyze degradation products via MALDI-TOF MS and NMR (e.g., 2D COSY for backbone conformation changes).
  • Quantify aggregation using dynamic light scattering (DLS). Reference stability thresholds from analogous DL-peptide studies (e.g., >80% stability over 14 days) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for this peptide?

  • Methodological Answer : Apply molecular dynamics (MD) simulations and docking studies to:

  • Compare peptide conformations in different experimental settings (e.g., solvent polarity, temperature).
  • Identify binding affinities to target receptors (e.g., integrins) using AutoDock Vina. Cross-validate with SPR (surface plasmon resonance) assays.
  • Use meta-analysis tools (e.g., RevMan) to statistically reconcile discrepancies in IC50 values across studies .

Q. What strategies optimize the peptide’s pharmacokinetic profile while retaining its bioactivity?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies:

  • Modify non-critical residues (e.g., Val or Pro) with D-amino acids to enhance protease resistance.
  • Test PEGylation or liposomal encapsulation for prolonged half-life.
  • Validate bioavailability via in vivo models (e.g., rat plasma AUC measurements) and compare to unmodified analogs .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in peptide synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Document synthesis parameters (e.g., coupling time, resin type) in machine-readable formats like χDL for cross-lab reproducibility .
  • Use ANOVA to identify critical factors (e.g., temperature, reagent purity) contributing to variability.
  • Establish acceptance criteria (e.g., ≤5% variance in LC-MS peak area) .

Q. What statistical frameworks are suitable for analyzing dose-response contradictions in cytotoxicity studies?

  • Methodological Answer : Apply Bayesian hierarchical modeling:

  • Pool data from multiple studies to estimate posterior distributions of EC50 values.
  • Account for covariates (e.g., cell line, assay type) using Markov chain Monte Carlo (MCMC) sampling.
  • Validate with in vitro assays under standardized conditions (e.g., ISO 10993-5) .

Literature & Collaboration

Q. How can researchers efficiently locate peer-reviewed studies on this peptide’s mechanism of action?

  • Methodological Answer : Use Google Scholar with advanced operators:

  • "this compound" AND ("mechanism of action" OR "MOA").
  • Filter by date (post-2020) and domain (site:.gov OR site:.edu). Cross-reference patents (e.g., USPTO) for unpublished data .

Q. What collaborative frameworks enhance reproducibility in multi-institutional studies of this peptide?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Share raw NMR/HPLC datasets via repositories like Zenodo or PeptideAtlas.
  • Use χDL for encoding synthesis protocols to ensure interoperability across robotic platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.